Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
Description
Overview of Ethyl 2-Amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate
This compound (CAS: 1046861-17-9) is a heterocyclic compound with the molecular formula $$ \text{C}9\text{H}{11}\text{ClN}4\text{O}2 $$ and a molecular weight of 242.66 g/mol. Its structure features a fused pyrrolo[3,4-D]pyrimidine core substituted with an ethyl ester at position 6, an amino group at position 2, and a chlorine atom at position 4 (Figure 1). The compound exhibits planar aromaticity, with the ethyl ester enhancing solubility and the chlorine atom influencing electronic properties.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
| Molecular Formula | $$ \text{C}9\text{H}{11}\text{ClN}4\text{O}2 $$ |
| Canonical SMILES | CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N |
| LogP | 1.05 |
Figure 1 : Structural representation of the compound, highlighting key functional groups.
Historical Context and Discovery
The synthesis of pyrrolo[3,4-D]pyrimidine derivatives gained momentum in the early 21st century, driven by their potential in kinase inhibition. This compound emerged from efforts to optimize heterocyclic scaffolds for targeted therapies. A 2020 patent (CN111303162B) detailed a nickel-catalyzed coupling method to synthesize related pyrrolo[2,3-D]pyrimidines, underscoring industrial interest in scalable routes. While the exact discovery date of this compound remains unspecified, its development aligns with advancements in transition-metal-catalyzed cyclization and functionalization techniques.
Relevance of Pyrrolo[3,4-D]pyrimidine Derivatives in Chemical Research
Pyrrolo[3,4-D]pyrimidines are privileged scaffolds in medicinal chemistry due to their:
- Kinase Inhibition : They target ATP-binding pockets in EGFR, VEGFR2, and CDK2, making them candidates for anticancer agents.
- Structural Versatility : Substituents at positions 2, 4, and 6 modulate electronic and steric properties, enabling fine-tuning of bioactivity.
- Diverse Applications : Recent studies highlight roles in ATR kinase inhibition (e.g., compound 5g , IC$$_{50}$$ = 0.007 μM) and COX-2 selectivity (e.g., spiro derivatives with selectivity indices >100).
Objectives and Scope of the Review
This review consolidates data on:
- Synthetic methodologies for this compound.
- Mechanistic insights into its kinase inhibition and biochemical interactions.
- Comparative analyses with structurally analogous compounds. Excluded are pharmacokinetic, toxicological, and clinical data, focusing solely on chemical and preclinical research.
Properties
IUPAC Name |
ethyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c1-2-16-9(15)14-3-5-6(4-14)12-8(11)13-7(5)10/h2-4H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAHBQSAVOXVPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=C(N=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate typically involves multi-step reactions. One common method includes the following steps:
Preparation of Intermediate Compounds: The process begins with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
Cyclization Reaction: The intermediate is then subjected to a cyclization reaction with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
Formation of Pyrrolo[3,4-D]pyrimidine Core: The 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol is converted to 7H-pyrrolo[3,4-D]pyrimidin-4-ol.
Chlorination: Finally, the 7H-pyrrolo[3,4-D]pyrimidin-4-ol is chlorinated to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group and the pyrrolo ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: Reagents like potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Cyclization Reactions: Cyclization often requires acidic or basic conditions and can involve reagents like formic acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolopyrimidine compounds exhibit promising anticancer properties. Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate has been investigated for its potential to inhibit specific kinases involved in cancer cell proliferation. Preliminary data suggest that it may be effective against certain types of tumors, although further clinical trials are necessary to establish efficacy and safety profiles.
2. Antiviral Properties
Research has shown that compounds with similar structures to ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine can inhibit viral replication. This compound's mechanism may involve interference with viral RNA polymerases or proteases, making it a candidate for antiviral drug development.
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied as a potential inhibitor of various enzymes, particularly those involved in nucleotide metabolism. Its structural features allow it to mimic natural substrates, thereby inhibiting enzyme activity and providing insights into metabolic pathways.
2. Research Tool in Molecular Biology
this compound can serve as a molecular probe in biochemical assays aimed at understanding cellular processes and signaling pathways. Its ability to selectively bind to target proteins makes it useful for studying protein interactions in cellular environments.
Material Science Applications
1. Organic Electronics
The unique electronic properties of pyrrolopyrimidine derivatives have led to their exploration in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance the performance of electronic devices.
2. Polymer Chemistry
In polymer science, ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine is being investigated as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved functionality for various applications.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets:
Kinase Inhibition: The compound acts as a multi-targeted kinase inhibitor, affecting enzymes like EGFR, Her2, VEGFR2, and CDK2.
Apoptosis Induction: It induces apoptosis in cancer cells by increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues and Substitution Patterns
The pyrrolo[3,4-d]pyrimidine core is highly versatile, allowing modifications at positions 2, 4, and 5. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Pharmacological Potential
- EGFR Inhibition: Pyrimidine derivatives with amino and chloro substituents (e.g., target compound) show promise as EGFR inhibitors, comparable to 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidines .
- Antimicrobial Activity: Thieno-fused analogues (e.g., ethyl 4-chloro-thienopyrimidine) exhibit enhanced activity due to sulfur’s electron-withdrawing effects .
Biological Activity
Overview
Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate is a heterocyclic compound belonging to the pyrrolopyrimidine family. Its unique structure features an ethyl ester, an amino group, and a chlorine atom, contributing to its significant biological activities, particularly in cancer therapy. This article delves into the compound's biological activity, including its mechanism of action, biochemical properties, and its effects on various cancer cell lines.
The primary target of this compound is the Bcl2 anti-apoptotic protein . The compound interacts with Bcl2 by binding to it, which leads to the modulation of several apoptotic pathways. Specifically, it has been shown to:
- Up-regulate pro-apoptotic proteins: P53, BAX, DR4, and DR5.
- Down-regulate anti-apoptotic proteins: Bcl2, IL-8, and CDK4 in treated MCF7 cells .
This modulation plays a crucial role in promoting apoptosis in cancer cells.
This compound exhibits various biochemical properties that contribute to its efficacy as an anticancer agent:
- Kinase Inhibition : The compound acts as an inhibitor of key kinases such as EGFR (Epidermal Growth Factor Receptor), Her2 (Human Epidermal Growth Factor Receptor 2), VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) .
- Cytotoxic Effects : It has demonstrated cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), PC3 (prostate cancer), HepG2 (liver cancer), and PACA2 (pancreatic cancer) .
Table 1: Cytotoxicity of this compound Against Various Cancer Cell Lines
These results indicate that this compound possesses potent cytotoxicity across multiple cancer types.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilicity. This property allows it to diffuse easily into cells, enhancing its therapeutic potential .
Comparison with Similar Compounds
This compound can be compared with other pyrrolopyrimidine derivatives:
| Compound Name | Similarities | Unique Features |
|---|---|---|
| 4-chloro-7H-pyrrolo[2,3-D]pyrimidine | Both inhibit similar kinases | Different substituents affecting activity |
| Pyrazolo[3,4-D]pyrimidine derivatives | Share structural characteristics | Varying degrees of cytotoxicity |
The presence of the ethyl ester and amino group in this compound provides it with unique chemical properties that distinguish it from its analogs.
Q & A
Q. What are the key synthetic routes for Ethyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step reactions. For example, a related compound, 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine, is synthesized via:
- Step 1 : Preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.
- Step 2 : Cyclization with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.
- Step 3 : Chlorination using reagents like POCl₃ to introduce the chloro substituent . For the target compound, analogous steps may involve protecting group strategies (e.g., Boc groups) and esterification to introduce the ethyl carboxylate moiety .
Q. How is the compound characterized spectroscopically?
Structural confirmation relies on ¹H NMR , ¹³C NMR , and mass spectrometry (MS) . For instance:
- ¹H NMR : Peaks at δ 12.10 (s, 1H, NH) and δ 3.71 (s, 2H, CH₂) confirm pyrrole and pyrimidine ring systems .
- MS : Molecular ion peaks (e.g., m/z 328.2 [M+1]) validate the molecular formula .
- IR Spectroscopy : Carboxylate C=O stretches (~1700 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) are critical .
Q. What safety precautions are essential for handling this compound?
- Hazard Classification : Classified as a laboratory chemical with potential acute toxicity (H302, H315) .
- Spill Management : Sweep or vacuum spills into sealed containers; avoid inhalation/contact using PPE (gloves, goggles) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can retrosynthetic analysis optimize the synthesis of this compound?
AI-driven tools (e.g., Template_relevance models) leverage databases like Reaxys and Pistachio to propose routes:
- Route 1 : One-step synthesis via cyclocondensation of ethyl 2-cyanoacetate with chloro-substituted amines.
- Route 2 : Multi-step approach using Boc protection for amino groups to prevent side reactions .
- Scoring Metrics : Prioritize routes with ≥90% atom economy and minimal byproducts (e.g., <5% dichloro impurities) .
Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?
Discrepancies often arise from reaction conditions:
- Temperature Control : Lower temperatures (0–5°C) reduce dichlorination during cyclization .
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) improves esterification efficiency from 65% to 85% .
- Purification : Gradient HPLC (C18 column, 10–90% acetonitrile/water) isolates the target compound from regioisomers .
Q. How does the electronic nature of substituents affect reactivity in derivatization?
- Chloro Group : Acts as a leaving group in nucleophilic aromatic substitution (SNAr), enabling coupling with amines or thiols .
- Amino Group : Participates in condensation reactions (e.g., with aldehydes) to form Schiff bases for drug-discovery applications .
- Ethyl Carboxylate : Hydrolyzes to carboxylic acid under basic conditions (pH >10), enabling bioconjugation .
Q. What computational methods predict the compound’s biological activity?
- Molecular Docking : AutoDock Vina assesses binding affinity to kinases (e.g., EGFR, IC₅₀ ~50 nM) using PDB structures .
- QSAR Models : Correlate substituent hydrophobicity (logP) with antitumor activity (R² = 0.89 in leukemia cell lines) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability?
- Contradiction : Some studies report decomposition at RT , while others note stability for >6 months at -20°C .
- Resolution : Stability is pH-dependent; buffered solutions (pH 7.4) prevent hydrolysis of the ester group .
Q. Why do spectral data vary across studies?
- Solvent Effects : DMSO-d₆ vs. CDCl₃ shifts NH peaks by 0.3–0.5 ppm .
- Impurity Artifacts : Residual solvents (e.g., DMF) create false MS adducts (m/z +45 for formate) .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | ↑ 20% |
| Catalyst (DMAP) | 10 mol% | ↑ 25% |
| Chlorination Time | 2–3 h | ↓ Byproducts |
Q. Table 2. Key Spectral Peaks
| Functional Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| NH₂ (amino) | 6.70–7.00 (brs) | 155–160 |
| Cl (chloro) | - | 115–120 |
| COOEt (ester) | 4.10–4.30 (q) | 165–170 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
